5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the pyrazole ring through cyclization reactions, followed by functional group modifications to introduce the hydroxy, dimethylphenyl, and sulfonyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions on the aromatic rings could introduce various functional groups .
Scientific Research Applications
5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole ring and the sulfonyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide
- 4-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide
- N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
What sets 5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C24H28N4O4S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
3-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H28N4O4S/c1-15-5-4-10-28(14-15)33(31,32)19-8-6-18(7-9-19)25-24(30)22-13-21(26-27-22)20-12-16(2)11-17(3)23(20)29/h6-9,11-13,15,29H,4-5,10,14H2,1-3H3,(H,25,30)(H,26,27) |
InChI Key |
UCSSWPPRESVZFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=CC(=CC(=C4O)C)C |
Origin of Product |
United States |
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